BenchChemオンラインストアへようこそ!

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Kinase inhibitor synthesis Sequential functionalization Cross-coupling selectivity

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS 1638768-02-1) is a halogenated pyrrolopyrimidine building block featuring dual chlorine leaving groups at the 2- and 4-positions and a carboxylic acid handle at the 5-position. The pyrrolo[2,3-d]pyrimidine core is a recognized privileged structure in medicinal chemistry, particularly as a hinge-binding scaffold for Janus kinase (JAK) and other tyrosine kinase inhibitors.

Molecular Formula C7H3Cl2N3O2
Molecular Weight 232.02
CAS No. 1638768-02-1
Cat. No. B2814466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
CAS1638768-02-1
Molecular FormulaC7H3Cl2N3O2
Molecular Weight232.02
Structural Identifiers
SMILESC1=C(C2=C(N1)N=C(N=C2Cl)Cl)C(=O)O
InChIInChI=1S/C7H3Cl2N3O2/c8-4-3-2(6(13)14)1-10-5(3)12-7(9)11-4/h1H,(H,13,14)(H,10,11,12)
InChIKeyVPWFJCIQVRPJRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS 1638768-02-1): Core Scaffold for Kinase-Targeted Drug Discovery


2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS 1638768-02-1) is a halogenated pyrrolopyrimidine building block featuring dual chlorine leaving groups at the 2- and 4-positions and a carboxylic acid handle at the 5-position [1]. The pyrrolo[2,3-d]pyrimidine core is a recognized privileged structure in medicinal chemistry, particularly as a hinge-binding scaffold for Janus kinase (JAK) and other tyrosine kinase inhibitors [2]. Its molecular formula is C₇H₃Cl₂N₃O₂, with a molecular weight of 232.02 g/mol and a calculated XLogP3 of 2.1, properties that support its use as a versatile intermediate amenable to sequential functionalization [1].

Why Generic 2,4-Dichloropyrrolopyrimidines Cannot Substitute for the 5-Carboxylic Acid Variant in Advanced Synthesis


The 5-carboxylic acid substituent is not a passive bystander; it fundamentally alters the synthetic trajectory and downstream derivatization potential. The core scaffold 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4) has been extensively employed for Suzuki-Miyaura couplings to install aryl groups at the 2- and 4-positions [1]. However, this scaffold lacks the 5-carboxylic acid functionality required for amide bond formation, an essential step in generating diverse kinase inhibitor libraries with optimized pharmacophore interactions [2]. Furthermore, the unprotected NH of the pyrrole ring in the non-carboxylic acid analog necessitates additional protection/deprotection sequences, increasing step count and reducing overall yield. Simple structural analogs without the carboxylic acid handle fail to provide the convergent C-5 derivatization vector that enables late-stage functionalization and SAR exploration.

Quantitative Evidence for Selecting 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Over Core Scaffold Analogs


Sequential Derivatization Control: Dual Chlorine Reactivity Differential Enabled by the 5-Carboxylic Acid

The presence of the 5-carboxylic acid group in 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid enables a sequential, chemoselective derivatization strategy that is not feasible with the non-carboxylated core scaffold 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4). In the carboxylated variant, the C-2 and C-4 chlorine atoms exhibit differential reactivity under Suzuki-Miyaura conditions: the C-4 chlorine can be selectively substituted first (yielding 4-aryl-2-chloro intermediates), followed by subsequent C-2 coupling, as demonstrated in related 2,4-dichloropyrrolo[2,3-d]pyrimidine systems [1]. Meanwhile, the 5-carboxylic acid remains intact, allowing for a third, orthogonal derivatization via amide coupling. This provides a three-vector diversification platform from a single intermediate.

Kinase inhibitor synthesis Sequential functionalization Cross-coupling selectivity

Amide Bioisostere Advantage: The 5-Carboxylic Acid as a Key Pharmacophore Anchor in JAK3 Inhibitor Series

In the pyrrolopyrimidine class of JAK3 inhibitors disclosed in US Patent Application 20100113420, critical potency and selectivity are achieved through amide linkages at positions corresponding to the C-5 carboxylate of the target compound [1]. While specific IC₅₀ values for the target compound itself are not publicly disclosed, the SAR analysis within this patent family establishes that the carboxylic acid-derived amide group is essential for achieving sub-micromolar JAK3 inhibition. JAK3 inhibitors lacking this amide functionality, such as tofacitinib (which uses a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core without a C-5 carboxylic acid), achieve JAK3 inhibition with an IC₅₀ of 112 nM but exhibit a significantly narrower selectivity profile against JAK1 (IC₅₀ = 1 nM) and JAK2 (IC₅₀ = 20 nM) [2]. The C-5 amide modification present in the target compound's derivatives is designed to enhance JAK3 vs. JAK1/2 selectivity through distinct hinge-region interactions.

JAK3 inhibition Pharmacophore anchoring Amide bioisostere

Physicochemical Property Differentiation: Hydrogen Bond Donor Count Enables Distinct Binding Mode

The carboxylic acid group at the 5-position introduces two hydrogen bond donor capabilities (HBD count = 2) compared to zero HBD for the core scaffold 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine [1]. The target compound's XLogP3 of 2.1, combined with its topological polar surface area (TPSA) of 74.7 Ų, places it in a physicochemical space distinct from the non-carboxylated analog (XLogP3 ~2.5, TPSA ~38 Ų, estimated). This shift in HBD count and TPSA directly influences the pharmacokinetic profile of downstream amide derivatives: the carboxylic acid can participate in directed hydrogen bonding with kinase hinge residues (e.g., Glu903 and Leu905 of JAK3) that the non-carboxylated scaffold cannot engage, as evidenced by co-crystal structures of related pyrrolopyrimidine-amide inhibitors [2].

Physicochemical properties Hydrogen bond donor Membrane permeability

Optimal Application Scenarios for 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in Drug Discovery Programs


Convergent Synthesis of JAK3-Selective Inhibitor Libraries

This compound serves as an ideal late-stage intermediate for parallel library synthesis targeting JAK3-selective inhibitors. The C-5 carboxylic acid enables rapid amide coupling with diverse amine libraries while the C-2 and C-4 chlorines can be sequentially derivatized via Suzuki-Miyaura cross-coupling, as established for the pyrrolopyrimidine scaffold [1]. The resulting three-vector diversification from a single intermediate accelerates SAR exploration in medicinal chemistry programs [2].

Design and Synthesis of Kinase Inhibitors with Enhanced Selectivity Profiles

For programs targeting JAK3 over JAK1 and JAK2, the C-5 carboxylic acid provides a critical anchor for amide formation that can engage selectivity-determining residues in the kinase hinge region [1]. Unlike the non-carboxylated core used in tofacitinib (which exhibits 112-fold bias toward JAK1 over JAK3), derivatives of this compound are designed to exploit additional hydrogen bonding interactions enabled by the C-5 amide to improve JAK3 selectivity [2].

Physicochemical Property Optimization of Kinase Inhibitor Leads

The higher hydrogen bond donor count (HBD = 2) and increased topological polar surface area (TPSA = 74.7 Ų) of this scaffold, relative to non-carboxylated analogs, directly address ADME challenges in kinase inhibitor design [1]. The carboxylic acid handle allows for fine-tuning of permeability and solubility through amide derivatization, an advantage not available with simple 2,4-dichloropyrrolopyrimidine building blocks [1]. This is particularly relevant for programs where balancing potency with oral bioavailability is a key objective.

Quote Request

Request a Quote for 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.